1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with a dimethylfuran moiety, linked through a hydroxyethyl urea bridge.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Introduction of the Dimethylfuran Moiety: The intermediate is then reacted with 2,5-dimethylfuran under specific conditions to introduce the furan ring.
Formation of the Hydroxyethyl Urea Bridge: The final step involves the reaction of the intermediate with hydroxyethyl isocyanate to form the urea bridge, completing the synthesis of the compound.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or furan rings are replaced with other groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its pharmacological effects, including its potential as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can be compared with other similar compounds, such as:
- 1-(2,4-Dimethoxyphenyl)-2-(4-propylphenoxy)ethanone : This compound features a similar dimethoxyphenyl group but differs in the presence of a propylphenoxy moiety instead of the dimethylfuran group.
- 2-(2,4-Dimethoxy-5-pyrimidinyl)benzaldehyde : This compound also contains a dimethoxyphenyl group but is linked to a pyrimidinyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-10-7-13(11(2)24-10)15(20)9-18-17(21)19-14-6-5-12(22-3)8-16(14)23-4/h5-8,15,20H,9H2,1-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHZEPIPIXGPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=C(C=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.